N-[4-(4-morpholinyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide -

N-[4-(4-morpholinyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

Catalog Number: EVT-4635484
CAS Number:
Molecular Formula: C23H27F3N4O2
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (Ponatinib)

    Compound Description: Ponatinib is a tyrosine kinase inhibitor, primarily known for its use in treating chronic myeloid leukemia (CML). It exhibits potent activity against native BCR-ABL and the T315I mutant, a form of BCR-ABL resistant to many other kinase inhibitors. [] This activity is attributed to its unique structural features, particularly the carbon-carbon triple bond linker that enables interaction with the bulky Ile315 side chain in the resistant mutant. []

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 acts as a CCR5 antagonist, demonstrating potent inhibitory effects on HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs). [] Developed from a family of muscarinic antagonists, Sch-350634 exhibits improved selectivity for CCR5 over muscarinic receptors. [] This selectivity, coupled with its excellent oral bioavailability in preclinical models, makes it a promising candidate for HIV-1 treatment. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA exhibits inhibitory effects on osteoclast differentiation, which is a crucial process in bone resorption. [] It effectively attenuates the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without significant cytotoxicity. [] This activity, combined with its downregulation of osteoclast-specific markers and bone resorption activity, suggests potential for treating osteoporosis and related bone diseases. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

    Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor, displaying activity against both wild-type c-KIT and a broad spectrum of drug-resistant mutants, including those found in gastrointestinal stromal tumors (GIST). [] This compound demonstrates single-digit nanomolar potency against a range of c-KIT mutations, including those in the juxtamembrane domain, ATP binding pocket (excluding V654A), and activation loops (excluding D816V). [] Notably, CHMFL-KIT-64 exhibits a favorable pharmacokinetic profile across multiple species and demonstrates promising in vivo antitumor efficacy in various GIST models, making it a potential therapeutic candidate for GIST. []

N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide

    Compound Description: This compound represents a simple derivative incorporating both a [3-(trifluoromethyl)phenyl]piperazine moiety and a substituted phenyl ring, albeit without any reported biological activity within the provided abstracts. []

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz demonstrates potent inhibitory effects on osteoclastogenesis, a process leading to bone resorption and potentially contributing to diseases like osteoporosis. [] This compound effectively suppressed the formation of mature osteoclasts, hindered F-actin belt formation, and reduced bone resorption activity in vitro. [] Moreover, PPOAC-Bz exhibited preventative effects against ovariectomy-induced bone loss in vivo, highlighting its therapeutic potential for osteolytic disorders. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl effectively inhibits osteoclast differentiation, a critical process in bone resorption. [] It significantly reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts, in a dose-dependent manner without causing significant cytotoxicity. [] PPOA-N-Ac-2-Cl also downregulates the expression of several osteoclast-specific marker genes and attenuates bone resorption activity and F-actin ring formation, indicating its potential as a therapeutic agent for osteoclast-related bone diseases. []

N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

    Compound Description: Itraconazole is a broad-spectrum antifungal agent used to treat various fungal infections. [] Its structure contains two triazole rings, with one connected to a dichlorophenylethoxyimidazole moiety. [] This moiety is structurally similar to those found in other antifungal agents like miconazole, econazole, and ketoconazole. []

2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

N-(4-(3-Oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives

    Compound Description: This series of compounds was synthesized using a click chemistry approach and characterized for their potential antimicrobial activity. [] The compounds incorporate various substituents on the phenyl ring attached to the triazole moiety. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives

    Compound Description: This series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the rat-paw-oedema method. [] Some derivatives showed comparable or even greater potency than the reference drug, indomethacin, indicating their potential as anti-inflammatory agents. []

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

    Compound Description: CHMFL-FLT3-335 demonstrates potent and selective inhibition against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants, which are commonly associated with acute myeloid leukemia (AML). [] This compound exhibits significant selectivity over both wild-type FLT3 and cKIT kinase, minimizing potential off-target effects. [] CHMFL-FLT3-335 effectively inhibits the proliferation of FLT3-ITD-positive AML cell lines by suppressing FLT3 kinase phosphorylation and downstream signaling, inducing apoptosis, and causing cell cycle arrest. [] Additionally, it displays potent activity against FLT3-ITD-positive patient primary cells while sparing FLT3 wild-type cells, suggesting a favorable therapeutic window. [] The compound also exhibits a good pharmacokinetic profile and demonstrates in vivo efficacy in AML xenograft models, making it a promising candidate for further clinical development for AML treatment. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

    Compound Description: BI 665915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). [] It exhibits excellent FLAP binding potency and effectively inhibits leukotriene B4 (LTB4) synthesis in human whole blood. [] BI 665915 demonstrates a favorable pharmacokinetic profile across species, including low predicted human clearance and a low risk of drug-drug interactions due to its cytochrome P450 3A4 metabolic profile. [] In a murine ex vivo model, BI 665915 exhibited a linear dose-exposure relationship and dose-dependent inhibition of LTB4 production, further supporting its potential as a therapeutic agent for inflammatory diseases. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523 / OPC)

    Compound Description: OPC-14523 acts as a combined σ and 5-HT1A receptor agonist, displaying antidepressant-like effects in animal models. [, ] It increases acetylcholine release in the brain, particularly in the dorsal hippocampus, which is believed to contribute to its cognitive-enhancing properties. [, ] OPC-14523 also modulates the activity of serotonergic neurons in the dorsal raphe nucleus, suggesting potential for treating conditions associated with serotonin dysregulation. [] Preclinical studies demonstrate that OPC-14523 improves scopolamine-induced and age-associated learning and memory impairments, highlighting its potential as a novel therapeutic approach for cognitive disorders. [, ]

2-{[2-(dimethylamino)ethyl]amino}-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone dihydrochloride

    Compound Description: This compound serves as a key intermediate in the synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}ethyl)dimethylamine. [, ] It already incorporates the [4-fluoro-3-(trifluoromethyl)phenyl] moiety and the (dimethylamino)ethyl side chain present in the final compound.

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

    Compound Description: This compound does not have any reported biological activity within the provided information but incorporates a [3-(trifluoromethyl)phenyl]piperazinyl group, similar to other compounds discussed. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide Methanesulfonate (Imatinib Mesylate)

    Compound Description: Imatinib mesylate, marketed as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). [] It functions by inhibiting the BCR-ABL tyrosine kinase, a protein formed by the abnormal fusion of chromosomes 9 and 22, known as the Philadelphia chromosome, which is a hallmark of CML. [] Imatinib selectively inhibits the proliferation and induces apoptosis in BCR-ABL-expressing cells, making it an effective targeted therapy for CML. []

5-[[2(R)-[1(R)-[3,5-bis(Trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one (Aprepitant)

    Compound Description: Aprepitant is a potent and selective antagonist of the neurokinin 1 (NK1) receptor, primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. [] It acts by blocking the binding of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals, to the NK1 receptor in the brain and gastrointestinal tract. [] Aprepitant is generally well-tolerated and exhibits a favorable pharmacokinetic profile, making it a valuable option for managing chemotherapy-induced nausea and vomiting. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

    Compound Description: OSU-03012 is a small molecule inhibitor initially identified as a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor but later found to directly target p21-activated kinases (PAKs). [, ] It demonstrates antiproliferative effects in various cancer cell lines, including thyroid cancer, by inhibiting PAK activity and downstream signaling pathways. [, ] OSU-03012 inhibits cell proliferation, reduces AKT phosphorylation by PDK1, and inhibits PAK phosphorylation at lower concentrations than those required for PDK1 inhibition. [] This suggests that OSU-03012's cellular effects might be mediated through both PDK1 and PAK inhibition. [, ] Computer modeling and cell-free kinase assays confirm its direct interaction with PAK. [] In thyroid cancer cells, OSU-03012's ability to inhibit cell migration is partially rescued by overexpressing constitutively activated PAK1, suggesting that PAK inhibition contributes to its effects on cell motility. []

Properties

Product Name

N-[4-(4-morpholinyl)phenyl]-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Molecular Formula

C23H27F3N4O2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C23H27F3N4O2/c24-23(25,26)18-2-1-3-21(16-18)29-10-8-28(9-11-29)17-22(31)27-19-4-6-20(7-5-19)30-12-14-32-15-13-30/h1-7,16H,8-15,17H2,(H,27,31)

InChI Key

XJTJBMFKGAAAJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.